N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests and also has applications in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is an important research topic due to their unique physicochemical properties and biological activities . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Scientific Research Applications
Material Science Applications
Polymer Synthesis : A study by Liu et al. (2013) highlighted the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit remarkable properties such as high thermal stability, excellent solubility in organic solvents, and potential applications in the microelectronics industry due to their low dielectric constants and high transparency in the ultraviolet-visible spectrum (Liu et al., 2013).
Synthetic Chemistry Applications
Carboxamide Synthesis : Shiina et al. (2000) described a method for synthesizing carboxamides from free carboxylic acids and amines using O,O'-Di(2-pyridyl) thiocarbonate as a coupling reagent. This process facilitates the preparation of carboxamides in high yields, demonstrating the versatility and efficiency of N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide in synthetic organic chemistry applications (Shiina et al., 2000).
Pharmacological Research
Antituberculosis Activity : Wu et al. (2016) designed and synthesized a series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, showing significant antitubercular activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings indicate the potential of this compound derivatives as new antituberculosis agents, marking a promising direction for further pharmaceutical development (Wu et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities .
Mode of Action
The mode of action of trifluoromethyl-containing compounds is generally attributed to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to influence various biological pathways due to their unique chemical properties .
Result of Action
The effects of trifluoromethyl-containing compounds are generally attributed to their interaction with various biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety can interact with environmental factors, affecting the compound’s biological activity .
Properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)8(15)6-5-13-4-3-7(6)9(10,11)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXOBNANUDIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CN=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.